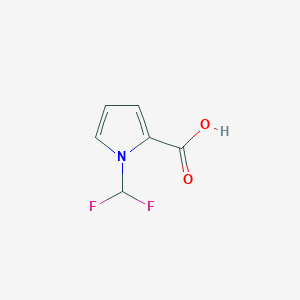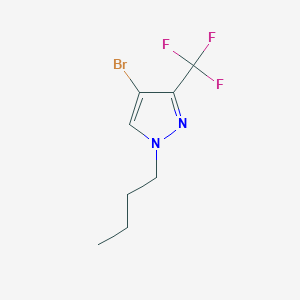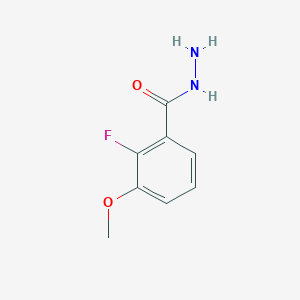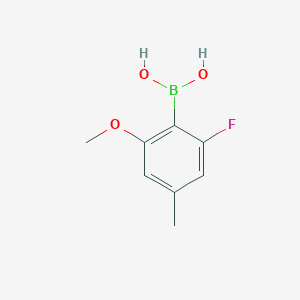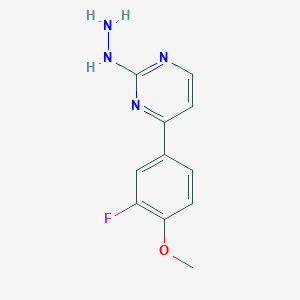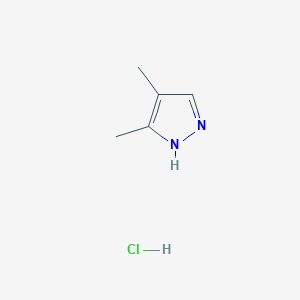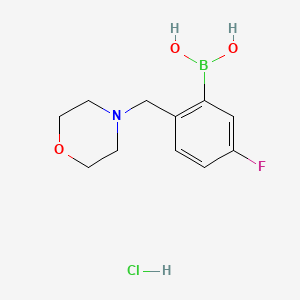
7-Fluoroisoquinolin-6-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 7-Fluoroisoquinolin-6-amine consists of a isoquinoline ring with a fluorine atom at the 7th position and an amine group at the 6th position. The molecular weight of this compound is 162.16 g/mol.Physical And Chemical Properties Analysis
7-Fluoroisoquinolin-6-amine is a solid under normal conditions . It has a molecular weight of 162.16 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Pharmacology: Beta-Adrenergic Agonist Research
7-Fluoroisoquinolin-6-amine has potential applications in pharmacological research, particularly in the study of beta-adrenergic agonists like isoproterenol . It could be used to investigate the molecular pathways of myocardial injury and the role of reactive oxygen species in cardiomyopathy.
Material Science: Surface Functionalization
In material science, this compound could be utilized for the functionalization of surfaces, especially in the development of silica nanoparticles . Its reactivity with amino groups can be harnessed to create more hydrophobic environments on particle surfaces, which is crucial for various applications, including biomedicine.
Chemical Synthesis: Building Block for Heterocyclic Compounds
7-Fluoroisoquinolin-6-amine serves as a valuable building block in chemical synthesis for constructing heterocyclic compounds . Its presence in a molecular structure can significantly influence the chemical properties and reactivity of the synthesized compounds.
Analytical Chemistry: Fluorescent Quantification
This compound’s derivatives could be explored for fluorescent quantification of amino groups on solid-phase supports . The fluorescence properties can be leveraged to detect and quantify functional groups in complex matrices, enhancing analytical methodologies.
Biochemistry: Quinoline Derivatives Synthesis
In biochemistry, 7-Fluoroisoquinolin-6-amine can be used to synthesize biologically active quinoline derivatives . These derivatives hold promise for the development of new pharmaceuticals with antibacterial properties and DNA-PK inhibition .
Environmental Science: Eco-Friendly Solvent Development
The compound might find applications in environmental science, particularly in the development of eco-friendly solvents for homogeneous liquid-liquid microextraction techniques . This could lead to more sustainable practices in sample preparation and analysis.
Safety And Hazards
The safety data sheet for 7-Fluoroisoquinolin-6-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash hands thoroughly after handling .
Propiedades
IUPAC Name |
7-fluoroisoquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEULMXFHWRRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroisoquinolin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



